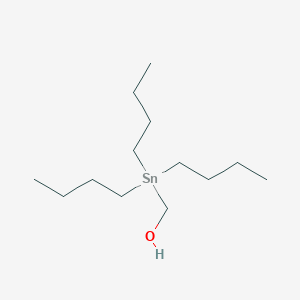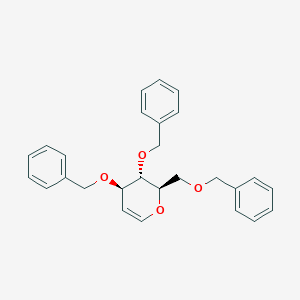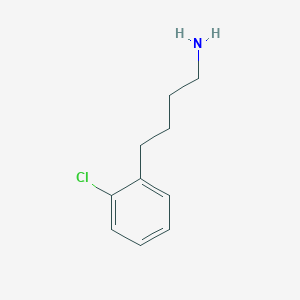![molecular formula C37H55N5O9 B110885 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 148207-43-6](/img/structure/B110885.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are a large family of cyanobacterial lipopeptide protease inhibitors. These compounds are produced by various strains of cyanobacteria, including Microcystis aeruginosa. (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are known for their ability to inhibit proteases, particularly angiotensin-converting enzyme, making them potential candidates for the development of anti-hypertensive drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are synthesized through a hybrid polyketide synthase/non-ribosomal peptide synthetase biosynthetic pathway. This involves the incorporation of uncommon amino acids such as homophenylalanine, homotyrosine, and methylproline, as well as a 3-aminodecanoic acid residue .
Industrial Production Methods: Industrial production of microginins can be achieved through heterologous expression of the biosynthetic gene cluster in a suitable host, such as Escherichia coli. This method allows for the production of various microginin variants by manipulating the biosynthetic pathway .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve nucleophiles like hydroxide ions or halides.
Major Products: The major products formed from these reactions depend on the specific microginin variant and the reaction conditions. For example, chlorination of the terminal methyl group of the 3-aminodecanoic acid residue can occur in some variants .
Aplicaciones Científicas De Investigación
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study protease inhibition and peptide synthesis.
Biology: Studied for their role in cyanobacterial metabolism and secondary metabolite production.
Industry: Used in the development of bioactive compounds and as tools for studying enzyme inhibition.
Mecanismo De Acción
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids exert their effects by inhibiting proteases, particularly angiotensin-converting enzyme. This inhibition occurs through the binding of microginins to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the reduction of blood pressure .
Comparación Con Compuestos Similares
Microcystins: Known for their hepatotoxicity and inhibition of phosphatases.
Micropeptins: Inhibit proteases and have diverse biological activities.
Aeruginosins: Inhibit serine proteases and have anti-thrombotic properties.
Anabaenopeptins: Inhibit proteases and have potential therapeutic applications.
Microviridins: Inhibit proteases and have unique cyclic structures.
Propiedades
Número CAS |
148207-43-6 |
|---|---|
Fórmula molecular |
C37H55N5O9 |
Peso molecular |
713.9 g/mol |
Nombre IUPAC |
2-[[2-[[2-[2-[(3-amino-2-hydroxydecanoyl)amino]propanoylamino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51) |
Clave InChI |
KPCUJSJUCHBAJR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES isomérico |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES canónico |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Secuencia |
AVYY |
Sinónimos |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















